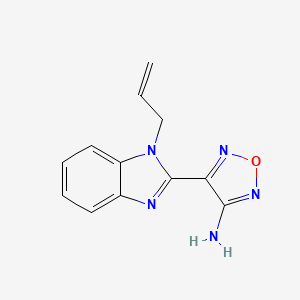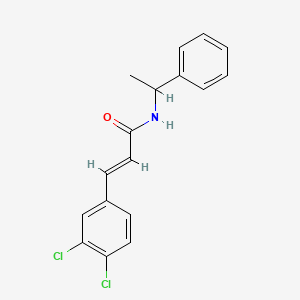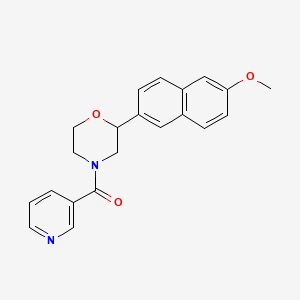![molecular formula C18H8Cl4N2S B5355028 3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5355028.png)
3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as DCTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and metabolism, and its dysregulation has been implicated in the development and progression of various cancers.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. This compound has also been shown to have anti-inflammatory and anti-microbial properties.
実験室実験の利点と制限
One of the major advantages of using 3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the major areas of research is the development of this compound-based drug delivery systems that can improve its solubility and bioavailability. Another area of research is the identification of new targets for this compound in cancer cells. Additionally, the potential applications of this compound in other fields, such as antimicrobial and anti-inflammatory agents, need to be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential anticancer activity and has shown promising results in various preclinical studies. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成法
3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is synthesized by reacting 2,4-dichlorobenzaldehyde with 3,4-dichlorothiophene-2-amine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as an anticancer agent. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2S/c19-13-3-1-10(15(21)7-13)5-12(8-23)18-24-17(9-25-18)11-2-4-14(20)16(22)6-11/h1-7,9H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFWGAQDKJHVOE-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,7aS*)-5-methyl-2-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5354965.png)
![(3S)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-ol](/img/structure/B5354966.png)
![7-(3-chloro-2-methylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5354969.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5354975.png)
![4-(4-{methyl[2-(methylamino)-2-oxoethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide hydrochloride](/img/structure/B5354978.png)

![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5355000.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5355005.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5355006.png)
![2-[2-(2-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5355014.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-isopropylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355021.png)
![3-{[(2,3,4-trifluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5355055.png)

